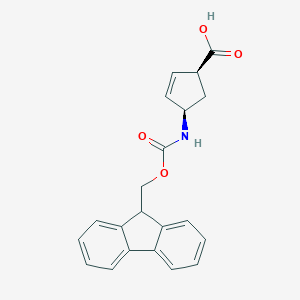
(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid” is a complex organic molecule. The “Fmoc” part refers to the fluorenylmethyloxycarbonyl protecting group, which is commonly used in peptide synthesis. The “aminocyclopent-2-enecarboxylic acid” part suggests the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) on a cyclopentene ring .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, IR, and X-ray crystallography . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. In this case, the amine and carboxylic acid groups are likely to be reactive. Amines can act as nucleophiles and bases, while carboxylic acids can undergo reactions typical of carboxylic acids, such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and confirmed experimentally .Applications De Recherche Scientifique
Chemical and Physicochemical Studies
Research on spin label amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) highlights the utility of cyclic amino acids in studying peptides' chemical, physicochemical, spectroscopic, and conformational aspects. These studies demonstrate the significance of amino acids in analyzing peptide backbone dynamics, secondary structure, and interactions with membranes, proteins, and nucleic acids using various spectroscopic techniques (Schreier et al., 2012)(Schreier et al., 2012).
Analytical Applications
The development of analytical methods for determining antioxidant activity showcases the relevance of amino acids and derivatives in evaluating food safety and pharmaceutical compounds. Techniques such as ORAC, HORAC, TRAP, and TOSC tests are based on chemical reactions that assess kinetics or equilibrium states, which are critical for antioxidant analysis (Munteanu & Apetrei, 2021)(Munteanu & Apetrei, 2021).
Biomedical Applications
Highly branched polymers based on poly(amino acids) are gaining attention for biomedical applications due to their biocompatibility, biodegradability, and metabolizable degradation products. These polymers are used as delivery vehicles for genes and drugs and as antiviral compounds, underscoring the critical role of amino acid-based materials in developing therapeutic agents (Thompson & Scholz, 2021)(Thompson & Scholz, 2021).
Environmental and Food Safety
Lactic acid bacteria (LAB) have been found effective in reducing toxic substances in food, such as N-nitrosamines, heterocyclic amines, and biogenic amines. LAB can directly decrease these harmful substances through adsorption or degradation, showcasing the potential of amino acid-related compounds in improving food safety (Shao et al., 2021)(Shao et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19H,11-12H2,(H,22,25)(H,23,24)/t13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMUNNGMJRKNSV-KGLIPLIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426500 |
Source


|
| Record name | (1S,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid | |
CAS RN |
220497-64-3 |
Source


|
| Record name | (1S,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)


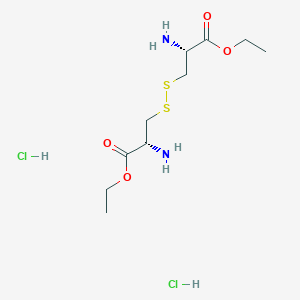
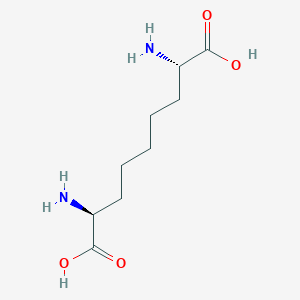
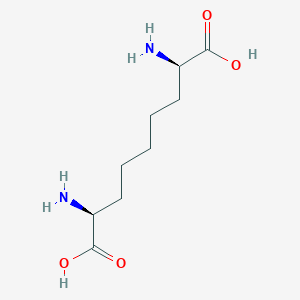
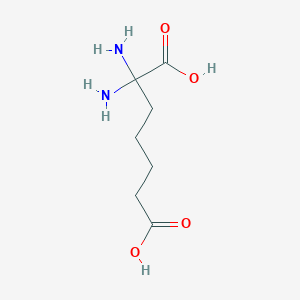
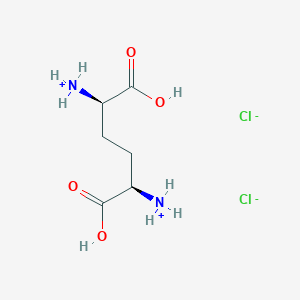
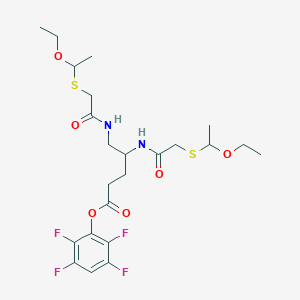
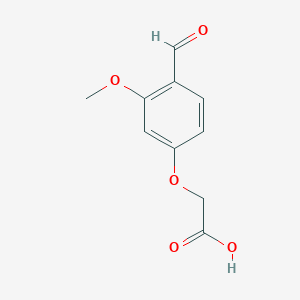
![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)